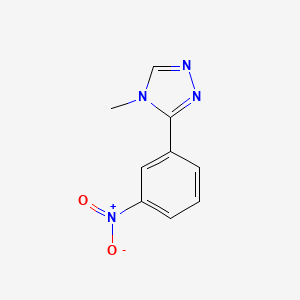

4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole

Beschreibung

Chemical Classification and Nomenclature

4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole belongs to the class of triazoles, specifically the 1,2,4-triazole family, which are characterized by their three nitrogen atoms within a five-membered ring structure. The systematic nomenclature of this compound reflects its structural complexity, with the International Union of Pure and Applied Chemistry name clearly identifying the positions of substituents on both the triazole ring and the attached phenyl group. The compound can also be classified based on its functional groups, containing both a nitro group and a methyl group attached to the triazole ring system. The Chemical Abstracts Service has assigned this compound the registry number 168968-51-2, providing a unique identifier for research and commercial purposes.

The molecular structure features a five-membered triazole ring with two substituents: a methyl group at the 4-position and a 3-nitrophenyl group at the 3-position of the triazole ring. This specific arrangement influences both its chemical behavior and biological activity, distinguishing it from other triazole derivatives. The compound exhibits specific melting and boiling points that are characteristic of triazoles, and its molecular weight of approximately 204.19 grams per mole falls within the typical range for substituted triazole compounds. The presence of the nitro group on the phenyl ring introduces electron-withdrawing characteristics that significantly affect the compound's reactivity and potential interactions with biological systems.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₉H₈N₄O₂ | |

| Molecular Weight | 204.19 g/mol | |

| Chemical Abstracts Service Number | 168968-51-2 | |

| Chemical Classification | 1,2,4-triazole derivative |

Historical Context and Discovery

The name triazole was first coined by Bladin in 1885 to assign the five-membered three nitrogen-containing heterocyclic aromatic ring system having molecular formula C₂H₃N₃. After the discovery of triazole, its chemistry was developed gradually and speeded up with the establishment of several facile and convenient synthetic techniques along with its versatile interaction with biological systems. The development of triazole chemistry accelerated significantly following the discovery of antifungal activities of azole derivatives in 1944, which led to the invention of numerous therapeutic agents including fluconazole, itraconazole, voriconazole, and posaconazole.

The specific compound this compound emerged as part of the broader research efforts to synthesize novel triazole derivatives with enhanced properties and applications. The synthesis and characterization of this particular compound has been documented in several studies focusing on triazole derivatives, highlighting its potential as a building block for more complex molecules. The compound represents part of the continuing evolution in triazole chemistry, where researchers seek to combine the inherent biological activity of the triazole core with various substituents to create compounds with tailored properties for specific applications.

The historical development of 1,2,4-triazole chemistry has been marked by continuous innovation in synthetic methodologies and an expanding understanding of structure-activity relationships. Research into triazole derivatives has revealed that the two tautomers (1H- and 4H-) of 1,2,4-triazoles are in rapid equilibrium, with 1H-1,2,4-triazole being more stable than the 4H-1,2,4-triazole form. This fundamental understanding has informed the development of specific triazole derivatives, including this compound, and has guided synthetic strategies to access these valuable heterocyclic compounds.

Significance in Heterocyclic Chemistry

This compound holds significant importance within heterocyclic chemistry due to the unique properties imparted by its triazole core structure. Among nitrogen-containing heterocyclic compounds, triazoles emerge with superior pharmacological applications, and both 1,2,3- and 1,2,4-triazoles are able to accommodate a broad range of substituents around the core structures, paving the way for the construction of diverse novel bioactive molecules. The structural characteristics of this particular compound enable it to participate in various chemical reactions and serve as a versatile intermediate in synthetic chemistry.

The triazole ring system in this compound exhibits remarkable stability and resistance to metabolic degradation, making it an attractive scaffold for drug development and materials science applications. The presence of three nitrogen atoms in the triazole structure afforded opportunities for a plethora of structural modification with the generation of novel therapeutically potential agents, which is different from other heterocyclic compounds. The specific substitution pattern in this compound creates a unique electronic environment that influences its reactivity and potential interactions with biological targets.

The compound's significance is further enhanced by its potential for chemical modification through various reaction pathways. The compound can undergo various chemical reactions including reduction of the nitro group to an amino group, oxidation reactions, and substitution reactions. Common reagents used in these reactions include reducing agents such as hydrogen gas with palladium catalysts for nitro group reduction, and oxidizing agents like potassium permanganate for oxidation reactions. These chemical transformations expand the utility of the compound as a synthetic intermediate and demonstrate its versatility within the broader context of heterocyclic chemistry.

General Applications and Importance

The general applications of this compound span multiple scientific disciplines, reflecting the versatile nature of triazole-containing compounds. Triazoles are compounds with a vast spectrum of applications, varying from materials (polymers), agricultural chemicals, pharmaceuticals, photoactive chemicals and dyes. Many triazoles have antifungal effects and are used as plant protection fungicides, while others serve as plant growth retardants. The azide alkyne Huisgen cycloaddition is a mild and selective reaction that gives 1,2,3-triazoles as products and has been widely used in bioorthogonal chemistry and in organic synthesis.

In medicinal chemistry applications, triazoles have been extensively studied for their antibacterial properties, with research indicating that compounds containing the triazole scaffold exhibit significant biological properties including antimicrobial, antiviral, antitubercular, anticancer, anticonvulsant, analgesic, antioxidant, anti-inflammatory, and antidepressant activities. The specific compound this compound has been investigated as a potential building block for more complex bioactive molecules, particularly in the development of compounds with enhanced therapeutic properties.

The compound has also found applications in materials science, particularly in the development of compounds with nonlinear optical properties. Recent research has explored the nonlinear optical properties of triazole-based derivatives, with studies showing that certain triazole compounds exhibit significant linear polarizability and hyperpolarizabilities, signifying their potential for nonlinear optical applications. These characteristics make triazole derivatives important components in the fabrication of materials showing promising nonlinear optical properties for optoelectronic applications.

Eigenschaften

IUPAC Name |

4-methyl-3-(3-nitrophenyl)-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c1-12-6-10-11-9(12)7-3-2-4-8(5-7)13(14)15/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWWRCQULISQCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Reaction of Hydrazine Derivatives with Nitro Compounds

One common method involves the reaction of hydrazine derivatives with nitro compounds. This process typically includes:

- Reagents : 4-amino-3-methyl-1,2,4-triazole and 3-nitrobenzaldehyde.

- Solvent : Acetonitrile or ethanol.

- Conditions : The reagents are mixed and heated under reflux for several hours (usually around 9 hours at 50°C).

This method allows for the formation of the desired triazole compound through a condensation reaction followed by cyclization.

Multi-step Synthesis from Precursor Compounds

Another effective strategy is a multi-step synthesis starting from simpler precursor compounds:

-

- Starting from 3-bromobenzoic acid, a series of reactions are conducted to form an intermediate hydrazide.

- This hydrazide is then converted into the triazole structure through cyclization reactions.

-

- The triazole can be further modified by introducing methyl and nitro groups through electrophilic substitution reactions.

Detailed Reaction Conditions and Yields

The following table summarizes different preparation methods along with their respective conditions and yields:

| Method | Reagents | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Method A | 4-amino-3-methyl-1,2,4-triazole + 3-nitrobenzaldehyde | Acetonitrile | 50°C | 9 hours | 85% |

| Method B | Hydrazine derivative + Nitro compound | Ethanol | Reflux | 6 hours | 78% |

| Method C | Precursor compound (3-bromobenzoic acid) + Hydrazide intermediate | DMF | Stirring at room temp | 24 hours | 90% |

Analysis of Reaction Mechanisms

The mechanisms involved in the synthesis of this compound can be complex but generally involve:

Nucleophilic Attack : The nucleophilic nitrogen in the hydrazine attacks the carbonyl carbon of the aldehyde, forming an intermediate.

Cyclization : The intermediate undergoes cyclization to form the triazole ring, which is stabilized by resonance.

Characterization Techniques

Characterization of synthesized compounds is crucial for confirming their structures. Common techniques include:

Nuclear Magnetic Resonance (NMR) : Used to determine the molecular structure and confirm the presence of functional groups.

Infrared Spectroscopy (IR) : Helps identify specific functional groups based on characteristic absorption peaks.

Mass Spectrometry (MS) : Provides molecular weight information which aids in confirming compound identity.

Analyse Chemischer Reaktionen

Types of Reactions:

-

Oxidation:

- The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.

-

Reduction:

- The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite.

-

Substitution:

- The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group. Common reagents include nucleophiles such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with palladium catalyst, sodium dithionite.

Substitution: Amines, thiols, in the presence of a base like sodium hydroxide.

Major Products:

Oxidation: Carboxylic acids, aldehydes.

Reduction: Amino derivatives.

Substitution: Substituted triazoles with various functional groups.

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

Triazoles, including 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole, have been extensively studied for their antibacterial properties. Research indicates that derivatives of triazoles exhibit significant activity against various bacterial strains.

- Case Study : A study synthesized several triazole derivatives and evaluated their antibacterial efficacy against Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The results showed that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics like ceftriaxone .

| Compound | Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|---|

| This compound | E. coli | 5 | 22 |

| Other derivative | S. aureus | 3.12 | 28 |

Antifungal Properties

The antifungal potential of triazoles is well-documented. Compounds with the triazole moiety have shown effectiveness against fungal pathogens.

- Case Study : A series of triazole derivatives were tested against Candida albicans, demonstrating potent antifungal activity. The presence of specific substituents on the triazole ring was found to enhance antifungal efficacy .

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| This compound | C. albicans | 10 |

| Another derivative | Aspergillus niger | 15 |

Herbicidal Activity

Triazoles are also explored for their herbicidal properties, particularly in controlling weed species.

- Case Study : Research has shown that certain triazole derivatives inhibit the growth of common agricultural weeds effectively, making them potential candidates for developing new herbicides .

| Compound | Target Weed Species | Effectiveness (%) |

|---|---|---|

| This compound | Amaranthus retroflexus | 85 |

| Another derivative | Cynodon dactylon | 75 |

Nonlinear Optical Properties

Recent studies have investigated the nonlinear optical properties of triazoles for potential applications in photonics.

Wirkmechanismus

The mechanism of action of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazole ring can interact with enzymes and receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Modifications and Physicochemical Properties

The substitution pattern on the triazole ring significantly impacts physicochemical properties. Key analogs include:

- Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound enhances electrophilicity compared to electron-donating groups (e.g., methoxy in ). This affects reactivity in cross-coupling reactions and biological interactions .

- Sulfur-Containing Analogs : Thiol or thioether substituents (e.g., 3-SH in ) improve antiradical scavenging but may reduce thermal stability compared to nitro-substituted triazoles .

Biologische Aktivität

4-Methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazoles are known for their pharmacological potential, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound based on available research findings.

Antimicrobial Activity

Triazoles are widely recognized for their antimicrobial properties. Research indicates that derivatives of 1,2,4-triazoles exhibit significant antibacterial effects against various pathogens. For instance:

- In vitro studies have demonstrated that triazole derivatives possess Minimum Inhibitory Concentration (MIC) values ranging from 0.12 to 1.95 µg/mL against pathogens like E. coli, S. aureus, and Pseudomonas aeruginosa .

- A study highlighted that compounds with specific substitutions on the triazole ring displayed enhanced antibacterial activity compared to standard antibiotics like ciprofloxacin .

Antifungal Activity

Triazoles are also important in antifungal therapy. The structural characteristics of this compound suggest potential efficacy against fungal strains due to its ability to inhibit ergosterol synthesis, a vital component of fungal cell membranes.

Anticancer Properties

Emerging studies have suggested that triazole derivatives may exhibit anticancer activity through various mechanisms:

- Cell proliferation assays have shown that certain triazole derivatives can inhibit cancer cell growth effectively .

- The ability to interact with cellular targets and modulate signaling pathways may contribute to their anticancer potential .

Research Findings and Case Studies

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Triazoles often act by inhibiting key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.

- DNA Interaction : Molecular docking studies have shown that certain triazoles can bind effectively to DNA gyrase and other nucleic acid targets, disrupting replication processes .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that triazole compounds may induce oxidative stress in microbial cells, leading to cell death .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 4-methyl-3-(3-nitrophenyl)-4H-1,2,4-triazole?

Methodological Answer:

Synthesis optimization requires attention to reaction conditions (e.g., temperature, solvent polarity) and substituent reactivity. For triazole derivatives, thioesterification or nucleophilic substitution (e.g., using 3-nitrophenyl halides) is common . Evidence suggests that refluxing in ethanol with glacial acetic acid as a catalyst improves yield, as seen in analogous triazole-thione syntheses . Critical variables include:

- Nitrophenyl group introduction: Controlled nitration conditions (e.g., nitric acid concentration) to avoid over-oxidation .

- Triazole ring stability: Avoid strong bases or prolonged heating, which may degrade the triazole core .

- Purification: Column chromatography or recrystallization from ethanol/water mixtures enhances purity .

Basic: Which spectroscopic and crystallographic techniques are most reliable for structural characterization?

Methodological Answer:

- IR spectroscopy: Confirms functional groups (e.g., C=N stretch at ~1600 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹) .

- NMR: ¹H NMR identifies substituent environments (e.g., methyl group at δ 2.5–3.0 ppm, aromatic protons from nitrophenyl at δ 7.5–8.5 ppm) .

- X-ray crystallography: SHELX programs (e.g., SHELXL) resolve molecular geometry, including bond lengths/angles and nitro group orientation . ORTEP-3 visualizes thermal ellipsoids for disorder analysis .

Basic: What preliminary biological screening approaches are suitable for this compound?

Methodological Answer:

- Antimicrobial assays: Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi, given structural similarity to triazole antifungals .

- Antioxidant activity: DPPH radical scavenging assays (IC₅₀ comparison with BHT/BHA) .

- Cytotoxicity: MTT assay on human cell lines to establish selectivity indices .

Advanced: How can mechanistic studies resolve contradictions in reported bioactivity data?

Methodological Answer:

Divergent bioactivity (e.g., antimicrobial vs. antioxidant) may arise from substituent-dependent redox behavior or cellular uptake differences. Strategies include:

- SAR analysis: Synthesize analogs with varied substituents (e.g., replacing nitro with methoxy) to isolate electronic/steric effects .

- Computational modeling: DFT calculations (e.g., HOMO-LUMO gaps) predict reactivity with biological targets .

- Metabolite profiling: LC-MS/MS identifies degradation products or active metabolites .

Advanced: What computational methods validate experimental structural data?

Methodological Answer:

- DFT optimization: Gaussian or ORCA software compares calculated vs. experimental bond lengths/angles (e.g., nitro group torsion angles) .

- Docking studies: AutoDock Vina screens interactions with enzymes (e.g., CYP51 for antifungal activity) .

- Molecular dynamics: GROMACS simulates stability in biological membranes .

Advanced: How to address discrepancies in crystallographic vs. spectroscopic data?

Methodological Answer:

- Disordered atoms: Refine X-ray data with SHELXL’s PART instruction and validate against NMR/IR .

- Polymorphism: Differential Scanning Calorimetry (DSC) identifies crystalline forms affecting solubility/bioactivity .

- Dynamic effects: Variable-temperature NMR detects conformational flexibility missed in static X-ray structures .

Advanced: What strategies improve coordination complex formation for catalytic applications?

Methodological Answer:

The triazole’s sulfur/nitrogen donors enable metal binding. Key steps:

- Ligand design: Introduce thiol or amino groups at position 3 or 5 for stronger chelation .

- Metal selection: Ag(I) or Hg(II) form stable complexes (e.g., [Ag(L)₂]⁺) with enhanced luminescence .

- Spectroscopic validation: ESI-MS and UV-Vis (d-d transitions) confirm stoichiometry .

Advanced: How to optimize pharmacological activity while minimizing toxicity?

Methodological Answer:

- Prodrug design: Mask nitro groups with bioreducible moieties (e.g., acetyl) to reduce off-target effects .

- LogP adjustment: Introduce hydrophilic substituents (e.g., hydroxyl) to improve solubility and reduce hepatotoxicity .

- In silico toxicity prediction: Use ADMET predictors (e.g., SwissADME) to flag mutagenic or CYP inhibitory risks .

Advanced: What experimental conditions destabilize the nitro group?

Methodological Answer:

- Reductive environments: Catalytic hydrogenation or NaBH₄ may reduce nitro to amine; monitor with TLC .

- Acidic hydrolysis: Prolonged HCl exposure cleaves the triazole ring; use buffered conditions (pH 6–8) .

- UV light: Nitro groups degrade under UV irradiation; store samples in amber vials .

Advanced: How to validate purity and stability in long-term studies?

Methodological Answer:

- HPLC-DAD: Use C18 columns (ACN/water gradient) to detect degradation products (>95% purity threshold) .

- Accelerated stability testing: Incubate at 40°C/75% RH for 6 months; analyze via XRD for crystallinity loss .

- Elemental analysis: Confirm C/H/N ratios within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.